molecular formula C17H16ClN3O4 B15019775 N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15019775
M. Wt: 361.8 g/mol
InChI Key: BLFLHTDGUMLULY-VXLYETTFSA-N
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Description

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, an ethoxy-hydroxyphenyl group, and a hydrazinecarbonyl group. Its chemical formula is C16H16ClN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylhydrazine with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with formic acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways affected by this compound include those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16ClN3O4/c1-2-25-15-8-11(6-7-14(15)22)10-19-21-17(24)16(23)20-13-5-3-4-12(18)9-13/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+

InChI Key

BLFLHTDGUMLULY-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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